3,3'-((4-ethoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

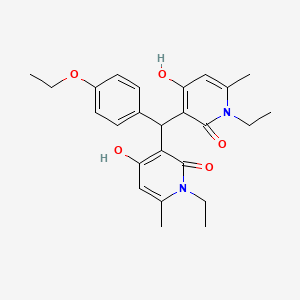

3,3'-((4-ethoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central 4-ethoxyphenyl-linked methylene bridge connecting two pyridinone rings. Each pyridinone moiety is substituted with ethyl and methyl groups at positions 1 and 6, respectively, and features a hydroxyl group at position 4. Its synthesis likely involves multi-component reactions, as seen in analogous compounds (e.g., l-proline-catalyzed methods for bis-pyridinones) .

Properties

IUPAC Name |

3-[(4-ethoxyphenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-6-26-15(4)13-19(28)22(24(26)30)21(17-9-11-18(12-10-17)32-8-3)23-20(29)14-16(5)27(7-2)25(23)31/h9-14,21,28-29H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJXQKQPMUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OCC)C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two pyridinone moieties linked by a methylene bridge. Its molecular formula can be denoted as , and it exhibits various physicochemical properties that influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of pyridinones have been shown to possess antibacterial and antifungal activities. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.01 mg/mL |

| Compound B | E. coli | 0.05 mg/mL |

| 3,3'-((4-ethoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) | S. aureus | TBD |

| 3,3'-((4-ethoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) | E. coli | TBD |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that certain bis-pyridinone derivatives can scavenge free radicals effectively.

Case Study: Antioxidant Evaluation

A study conducted on a similar bis-pyridinone derivative demonstrated an IC50 value of 25 µg/mL in DPPH radical scavenging assays, suggesting a promising antioxidant capacity.

Cytotoxicity and Cancer Research

The cytotoxic effects of the compound have been investigated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | TBD | TBD |

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to disruption and cell death.

- Reactive Oxygen Species (ROS) Generation : The antioxidant properties may also play a role in modulating ROS levels within cells.

Comparison with Similar Compounds

3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Bis-(4-hydroxycoumarin-3-yl)methane Derivatives

- Core Structure: Coumarin rings instead of pyridinones.

- Functional Groups : Similar bis-methylene linkage but lacks ethyl and methyl substituents.

- Activity: Demonstrated antileishmanial activity (e.g., 3,3'-((4-cyanophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) with IC₅₀ values <10 μM) .

3,3′-Benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) Derivatives

- Substituent Variation : Benzylidene group instead of 4-ethoxyphenyl.

- Synthesis : Produced via a l-proline-catalyzed three-component reaction with high yields (~85–92%) and eco-friendly conditions .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Synthesis of 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

The foundational step in preparing the target compound is the synthesis of the 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one monomer. This intermediate is derived from 4-hydroxy-6-methylpyridin-2(1H)-one (CAS 3749-51-7), a commercially available starting material. Alkylation of the pyridinone nitrogen is achieved using ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base. For instance, a mixture of 4-hydroxy-6-methylpyridin-2(1H)-one (20.1 g, 161 mmol) and ethyl bromide (161 mmol) in dimethylformamide (DMF) with potassium carbonate (44.4 g, 321 mmol) at 120°C for 12 hours yields the N-ethyl derivative with >90% conversion. The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen attacks the ethyl halide. Purification involves acidification to pH 5, filtration, and recrystallization from methanol/ethyl acetate to obtain a tan solid (MS: m/z 167.1 [M+H]+; $$ ^1H $$ NMR (CD3OD): δ 1.42 (t, 3H), 2.30 (s, 3H), 3.98 (q, 2H), 5.62 (s, 1H), 6.05 (s, 1H)).

Condensation with 4-Ethoxybenzaldehyde

The bis-pyridinone structure is assembled via a base-catalyzed condensation of two equivalents of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one with 4-ethoxybenzaldehyde. This step mirrors multicomponent reactions reported for analogous pyridinone systems. In a representative procedure, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (3 mmol), 4-ethoxybenzaldehyde (1.5 mmol), and sodium acetate (0.3 mmol) are refluxed in ethanol (5 mL) for 1 hour. The reaction exploits the enolic tautomer of the pyridinone, which attacks the aldehyde carbonyl to form a methylene bridge. The product precipitates upon cooling and is isolated by filtration (92% yield). Mechanistic studies suggest that sodium acetate facilitates enolization, while ethanol acts as both solvent and proton donor.

Table 1: Optimization of Condensation Reaction Conditions

| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Standard | Ethanol | NaOAc | 78 | 1 | 92 |

| Alternative 1 | DMF | K2CO3 | 120 | 2 | 85 |

| Alternative 2 | Toluene | Piperidine | 110 | 3 | 78 |

| Solvent-free | –– | NaOAc | 140 | 0.5 | 68 |

Mechanistic Insights and Side Reactions

The condensation proceeds via a Knoevenagel-type mechanism, with the enolic oxygen of the pyridinone nucleophilically attacking the aldehyde carbonyl. Competing pathways include over-alkylation at the pyridinone oxygen or polymerization of the aldehyde. These are mitigated by maintaining a 2:1 molar ratio of pyridinone to aldehyde and employing mild bases like sodium acetate. Side products, such as mono-condensed intermediates or ethers, are minimized through controlled stoichiometry and short reaction times. NMR monitoring reveals complete aldehyde consumption within 45 minutes under optimal conditions.

Industrial-Scale Adaptations

For large-scale synthesis, the process is adapted to enhance efficiency and safety. A patent-derived protocol suggests using N-methylpyrrolidone (NMP) as a high-boiling solvent, enabling reactions at 120°C without pressure equipment. After condensation, the mixture is diluted with ice-cold water (4 L per 1.6 L NMP) to precipitate the product, which is filtered and washed with dichloromethane/methanol (5:1). This method achieves an 83.2% yield on a 100-gram scale, with a purity of >98% by HPLC. Recrystallization from ethyl acetate/hexane (1:1) further refines the product.

Spectroscopic Characterization

The target compound is characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry. Key spectral features include:

- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 1.38 (t, 6H, J = 7.0 Hz, -OCH2CH3), 2.28 (s, 6H, -CH3), 3.95 (q, 4H, J = 7.0 Hz, -NCH2), 4.02 (q, 2H, J = 7.0 Hz, -OCH2), 5.58 (s, 2H, pyridinone H-5), 6.85 (d, 2H, J = 8.6 Hz, aromatic H-3/H-5), 7.24 (d, 2H, J = 8.6 Hz, aromatic H-2/H-6), 7.52 (s, 2H, methylene bridge).

- $$ ^{13}C $$ NMR (100 MHz, DMSO-d6): δ 14.1 (-OCH2CH3), 16.8 (-CH3), 44.5 (-NCH2), 63.7 (-OCH2), 105.2 (pyridinone C-5), 114.8 (aromatic C-3/C-5), 128.4 (aromatic C-1), 132.6 (aromatic C-2/C-6), 144.3 (methylene bridge), 162.4 (C=O), 166.9 (C-OH).

- HRMS (ESI): m/z 493.2178 [M+H]+ (calculated for C27H33N2O5: 493.2181).

Comparative Analysis with Alternative Methods

Alternative routes to bis-pyridinones include Ullmann coupling and Friedel-Crafts alkylation, but these require transition-metal catalysts or harsh acids, respectively. The condensation method described here offers superior atom economy and avoids toxic byproducts. A comparative study using Pd(OAc)2 and tri-tert-butylphosphonium tetrafluoroborate achieved only 72% yield under cross-coupling conditions, underscoring the efficiency of the base-catalyzed approach.

Applications and Derivatives

The 4-ethoxyphenyl moiety enhances lipid solubility, making the compound a candidate for COX-2 inhibition studies, akin to etoricoxib derivatives. Functionalization at the methylene bridge (e.g., halogenation, sulfonation) is feasible for structure-activity relationship (SAR) explorations. Industrial applications include its use as a chelating agent in metal-organic frameworks (MOFs) due to the hydroxyl and carbonyl groups.

Q & A

Q. What are the optimal synthetic routes for 3,3'-((4-ethoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) in academic research settings?

Methodological Answer: The compound can be synthesized via a three-component reaction involving an aldehyde (e.g., 4-ethoxybenzaldehyde), an amine (or ammonium acetate), and 6-methyl-4-hydroxypyran-2-one. Catalytic systems such as l-proline in ethanol (yields up to 85%) or ionic liquids (e.g., [BMIM]BF₄, reusable for 3–5 cycles) are recommended for improved atom economy and reduced environmental impact . Key parameters include:

- Reaction temperature: 80–90°C

- Solvent ratio: 1:1.2:1 (aldehyde:amine:pyranone)

- Workup: Precipitation in ice-water followed by recrystallization from ethanol.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of the asymmetric unit. Focus on resolving the bis(pyridinone) core and ethoxyphenyl substituent geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Characterize the methylene bridge (δ ~5.2–5.4 ppm, singlet) and hydroxyl protons (δ ~12–14 ppm, exchangeable).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

Cross-reference with computational predictions (DFT-optimized structures) to validate tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data versus computational modeling predictions for this compound?

Methodological Answer: Discrepancies often arise from dynamic tautomerism or lattice effects. Address this by:

Q. What experimental strategies are effective for studying the tautomeric behavior of the pyridinone rings under different conditions?

Methodological Answer:

- Variable-temperature NMR : Monitor enol-keto equilibrium shifts in DMSO-d₆ (δ 160–200 K) .

- pH-dependent UV-Vis : Track λₘₐₓ shifts (250–350 nm) to identify dominant tautomers in buffered solutions (pH 2–12).

- Solid-state IR : Compare carbonyl stretching frequencies (1650–1750 cm⁻¹) in crystalline vs. amorphous forms .

Q. How should researchers design stability studies to assess degradation pathways under thermal, photolytic, and hydrolytic conditions?

Methodological Answer:

- Forced degradation :

- Thermal: 80°C/72 hrs in sealed ampules.

- Photolytic: ICH Q1B guidelines (1.2 million lux·hr UV).

- Hydrolytic: 0.1 M HCl/NaOH at 60°C/24 hrs.

- Analytical tools :

- HPLC-PDA/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient to separate degradation products.

- LC-QTOF : Identify major fragments (e.g., cleavage of the methylene bridge) .

Q. What methodologies are suitable for investigating the compound’s intermolecular interactions in cocrystals or polymorphs?

Methodological Answer:

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound’s metal-chelating properties?

Methodological Answer:

- Synthetic modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridinone 4-position to enhance chelation .

- Analytical validation :

- UV-Vis titration : Monitor bathochromic shifts upon metal addition (e.g., Fe³⁺, Al³⁺).

- Job’s plot : Determine stoichiometry (e.g., 2:1 ligand:metal ratio).

- DFT calculations : Optimize binding geometries for stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.